(2-Ethylcyclohexyl)methanamine
Description
Overview of Aliphatic Amines and Cyclohexylmethanamine Scaffolds in Organic Chemistry
Aliphatic amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or cycloalkyl groups. firsthope.co.inchemicals.co.uk They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents on the nitrogen atom. firsthope.co.inslideshare.net (2-Ethylcyclohexyl)methanamine is a primary amine.
The chemistry of aliphatic amines is dominated by the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. fiveable.me Generally, aliphatic amines are stronger bases than their aromatic counterparts, like aniline, because the electron-donating alkyl groups increase electron density on the nitrogen, making the lone pair more available to accept a proton. fiveable.mejove.comlkouniv.ac.in Their ability to form hydrogen bonds also influences their physical properties, such as boiling points and solubility in polar solvents. chemicals.co.ukfiveable.me
The cyclohexylmethanamine scaffold, which combines a cyclohexane (B81311) ring with a methylamine (B109427) group, is a common structural unit in synthetic chemistry. The cyclohexane ring provides a rigid, three-dimensional structure that can be crucial for molecular recognition and binding to biological targets. This scaffold is found in various compounds investigated for their potential as pharmaceuticals and in materials science. nih.goviris-biotech.de The substitution on the cyclohexyl ring, as with the ethyl group in the target molecule, can significantly alter the compound's lipophilicity, steric profile, and conformational flexibility, thereby influencing its chemical reactivity and biological interactions.
Historical Context and Emerging Research Trajectories of Cyclohexyl-substituted Amines
The study of amines with a cyclohexane core has a rich history, particularly in medicinal chemistry. Early investigations into arylcyclohexylamines, beginning with the synthesis of 1-phenylcyclohexan-1-amine (PCA) in 1907, eventually led to the discovery of anesthetic agents like Phencyclidine (PCP) and Ketamine at Parke-Davis in the 1950s. wikipedia.org These discoveries highlighted the significant impact of the cyclohexyl scaffold on central nervous system activity and spurred further exploration of related structures for therapeutic purposes. wikipedia.org
Over time, research expanded from aryl-substituted to a wider range of cyclohexyl-substituted amines. In peptide chemistry, for instance, cyclohexyl groups were initially used as protecting groups for amino acid side chains. iris-biotech.de More recently, they have been incorporated into peptide structures to enhance binding to targets, such as the Hepatitis C Virus NS3/4A protease. iris-biotech.de
Emerging research continues to leverage the unique properties of the cyclohexyl moiety. Current trajectories include:
Drug Discovery: Substituted cycloalkylamines are being explored as inhibitors for various biological targets. For example, research into N,2-substituted cycloalkylamines has identified potent inhibitors of the human norepinephrine (B1679862) transporter (NET), suggesting potential applications in treating neurological and psychiatric disorders. nih.gov
Materials Science: The lipophilic and rigid nature of the cyclohexyl group makes these amines useful as intermediates in designing surfactants, phase-transfer catalysts, and corrosion inhibitors. wikipedia.org
Agrochemicals: The biological activity of these compounds makes them potential intermediates in the development of new agrochemicals. smolecule.com
Nuclear Waste Separation: Cyclohexyl-substituted diglycolamide ligands have shown high efficiency in separating strontium from acidic nuclear waste streams, demonstrating the utility of the cyclohexyl group in designing selective complexing agents. researchgate.net
Contemporary Research Interests and Potential Avenues for this compound
While direct research on this compound is not prominent in current literature, its structure suggests several potential areas of scientific interest based on studies of analogous compounds. The combination of a primary amine and a substituted cyclohexane ring makes it a versatile building block for more complex molecules.
Potential research avenues can be inferred from related structures:
As a Synthetic Intermediate: Like its isomer (1-ethylcyclohexyl)methanamine, the target compound could serve as a building block in organic synthesis. Its primary amine group is reactive and can participate in nucleophilic substitution, acylation, and reductive amination reactions to create a diverse range of derivatives. smolecule.com
Medicinal Chemistry Scaffolding: The N,2-disubstituted cycloalkylamine scaffold, to which this compound belongs, is of interest in drug design. Recent studies have shown that compounds with this structural motif can act as potent norepinephrine reuptake inhibitors. nih.gov The specific stereochemistry and substitution pattern of this compound could be explored to optimize binding affinity and selectivity for monoamine transporters or other G-protein coupled receptors.
Modulation of Mitochondrial Function: Substituted cyclohexyl rings are features in "noviomimetics," compounds designed to modulate mitochondrial bioenergetics. nih.gov Research has shown that the position of substituents on the cyclohexyl ring is critical for activity. nih.gov this compound could serve as a fragment or starting point for developing new agents that protect cells by enhancing mitochondrial function.
Future research would be necessary to synthesize and evaluate this compound and its derivatives to determine if these potential applications are viable. The synthesis would likely involve reductive amination of 2-ethylcyclohexanecarbaldehyde or related precursors.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| (2-Ethoxyphenyl)-(2-ethylcyclohexyl)methanamine |
| 1-(1-ethylcyclohexyl)methanamine |
| 1-phenylcyclohexan-1-amine (PCA) |
| Aliphatic amine |
| Aniline |
| Arylcyclohexylamine |
| Cyclohexylamine (B46788) |
| Cyclohexylmethanamine |
| Ketamine |
| N,2-substituted cycloalkylamines |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(2-ethylcyclohexyl)methanamine |
InChI |
InChI=1S/C9H19N/c1-2-8-5-3-4-6-9(8)7-10/h8-9H,2-7,10H2,1H3 |
InChI Key |
SYYXPQCKXWLCCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylcyclohexyl Methanamine and Its Stereoisomers
Strategies for Carbon-Nitrogen Bond Formation in Cyclohexylmethanamines
The introduction of the aminomethyl group onto the 2-ethylcyclohexane scaffold is a key step in the synthesis. Various methods for forming the carbon-nitrogen bond are employed, starting from different functionalized cyclohexane (B81311) precursors.
Reductive amination of 2-ethylcyclohexanone (B1346015) stands as a direct and widely utilized method for the synthesis of (2-Ethylcyclohexyl)methanamine. This one-pot reaction involves the condensation of 2-ethylcyclohexanone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. acs.orgfrontiersin.org The stereochemical outcome of the reduction is influenced by the steric hindrance of the substituents on the cyclohexane ring and the nature of the reducing agent. tandfonline.comcdnsciencepub.com For instance, the reduction of 2-substituted cyclohexanones often yields a mixture of cis and trans isomers, with the ratio depending on the reaction conditions. cdnsciencepub.comresearchgate.net The use of different reducing agents can influence the diastereoselectivity of the reaction.
| Precursor | Amine Source | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| 2-Ethylcyclohexanone | Ammonia | Hydrogen/Catalyst | This compound | acs.org |
| 2-Ethylcyclohexanone | Ammonium Acetate | H₂ | This compound | acs.org |
| 2-Methylcyclohexanone | Ammonia | Various | 2-Methylcyclohexylamine | nih.gov |
An alternative strategy involves the reduction of a nitrile or a nitro group attached to the 2-ethylcyclohexane framework. The synthesis of 2-ethylcyclohexanecarbonitrile can be accomplished, for example, through nucleophilic substitution of a suitable leaving group with a cyanide salt. Subsequent reduction of the nitrile group with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation yields this compound. scribd.comscribd.com Similarly, a nitro-substituted cyclohexane derivative can be reduced to the corresponding amine. The reduction of nitro compounds is a well-established transformation in organic synthesis. thieme.de
| Precursor | Reducing Agent | Product | Reference |
|---|---|---|---|
| 2-Ethylcyclohexanecarbonitrile | LiAlH₄ or H₂/Catalyst | This compound | scribd.comscribd.com |
| Nitro-substituted 2-ethylcyclohexane | Various | This compound | thieme.de |
The aminomethyl group can also be introduced via a nucleophilic substitution reaction. This approach typically involves the reaction of a 2-ethylcyclohexylmethyl halide (e.g., bromide or chloride) with ammonia or a protected form of ammonia. This SN2 reaction leads to the formation of the carbon-nitrogen bond. However, a potential drawback of using ammonia directly is the possibility of over-alkylation, leading to the formation of secondary and tertiary amines.
Reduction of Nitrile or Nitro-Substituted Cyclohexane Derivatives
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Accessing specific enantiomers and diastereomers of this compound requires stereocontrolled synthetic methods. This can be achieved through the use of chiral auxiliaries to direct the formation of the desired stereoisomer or by employing asymmetric catalysis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov In the context of synthesizing stereoisomers of this compound, a chiral auxiliary can be used to influence the formation of the cyclohexane ring or the introduction of the ethyl group in a diastereoselective manner. For instance, a chiral auxiliary such as (-)-8-phenylmenthol (B56881) can be used to direct the diastereoselective synthesis of substituted cyclohexane derivatives. nih.gov Oxazolidinones are another class of chiral auxiliaries that have been successfully employed in various asymmetric syntheses. After the desired stereocenter(s) are established, the chiral auxiliary is removed to yield the enantiomerically enriched product.
Asymmetric catalysis offers a powerful and atom-economical approach to the synthesis of chiral amines. researchgate.netnih.govdicp.ac.cnresearchgate.net This can be achieved through several catalytic methods:
Asymmetric Reductive Amination: The direct reductive amination of 2-ethylcyclohexanone can be rendered enantioselective by using a chiral catalyst. acs.orgresearchgate.net Transition metal catalysts, such as those based on ruthenium or iridium, in combination with chiral ligands, have been shown to be effective for the asymmetric reductive amination of ketones. acs.orgkanto.co.jp Biocatalytic approaches using reductive aminases also provide a green and highly stereoselective alternative. frontiersin.orgnih.gov
Asymmetric Hydrogenation of Enamines: An enamine intermediate, formed from the reaction of 2-ethylcyclohexanone with a chiral amine, can undergo diastereoselective hydrogenation. Alternatively, an achiral enamine can be hydrogenated using a chiral catalyst, such as a palladium complex with a chiral phosphine (B1218219) ligand, to produce the chiral amine with high enantiomeric excess. dicp.ac.cnresearchgate.net
| Catalytic Method | Catalyst/Enzyme | Chiral Source | Product Stereoisomer | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Amination | Ruthenium/C3-TunePhos | Chiral Ligand | Enantiomerically enriched amine | acs.org |
| Asymmetric Reductive Amination | Iridium-PSA | Chiral Auxiliary | Diastereomerically enriched amine | kanto.co.jp |
| Biocatalytic Reductive Amination | Reductive Aminase (AcRedAm) | Enzyme | Enantiomerically pure amine | frontiersin.orgnih.gov |
| Asymmetric Hydrogenation | Palladium/(S,S)-f-binaphane | Chiral Ligand | Enantiomerically enriched amine | dicp.ac.cn |
Application of Chiral Auxiliaries in Ethylcyclohexyl Ring Formation
Optimization of Reaction Conditions and Purification Protocols
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are manipulated to enhance the yield and purity of the final product include the choice of solvent, reaction temperature, and the type and loading of the catalyst. Following the reaction, effective isolation and purification protocols are essential to obtain the desired amine in a highly pure form.
Solvent Effects and Temperature Control in Synthetic Routes
The choice of solvent is a critical factor that can influence reaction rates, selectivity, and the stability of reactants and intermediates. springernature.com In the synthesis of amines, including those with a cyclohexyl moiety, various solvents are employed, and their effects can be significant. For instance, in the reductive amination of cyclohexanone (B45756), different solvents such as methanol (B129727), DMSO, and acetonitrile (B52724) have been shown to yield varying degrees of the desired amine product. tandfonline.com The polarity of the solvent can affect the rate of SN2 reactions, which are common in amine synthesis, with more polar solvents often leading to faster reaction kinetics. rsc.org
Temperature control is another vital aspect of optimizing synthetic routes. Many reactions involved in the synthesis of amines are exothermic, and improper temperature management can lead to the formation of byproducts or decomposition of the desired product. For example, in the amination of certain ketones, high temperatures have been observed to promote the decomposition of the secondary amine product, while a lower, optimized temperature can lead to significantly higher yields. tandfonline.com Conversely, some reactions require elevated temperatures to proceed at a reasonable rate. The optimal temperature is therefore a balance between achieving a sufficient reaction rate and minimizing undesirable side reactions.
The interplay between solvent and temperature is also crucial. The choice of solvent can dictate the feasible temperature range for a reaction. For instance, a high-boiling point solvent may be necessary for reactions requiring high temperatures. The selection of an appropriate solvent and the precise control of temperature are therefore interdependent and critical for maximizing the yield and purity of this compound.
Catalyst Selection and Loading for Efficient Conversions
For the synthesis of amines from carbonyl compounds, a variety of catalysts have been investigated. These include both homogeneous and heterogeneous catalysts. Heterogeneous catalysts, such as those based on palladium, ruthenium, and nickel, are often preferred for their ease of separation from the reaction mixture. tandfonline.comgoogle.com For example, reductive amination of cyclohexanone has been successfully carried out using monometallic Pd and bimetallic Pd-Fe catalysts. tandfonline.com The catalyst support can also influence the reaction, with materials like activated carbon, alumina, and titania being commonly used. tandfonline.com
The selection of the catalyst is often tailored to the specific reaction type. For the reduction of nitriles to primary amines, reducing agents like lithium aluminum hydride (LiAlH₄) are effective. In catalytic hydrogenation, catalysts such as Raney cobalt and palladium on carbon (Pd/C) are frequently employed. google.com The development of chiral catalysts has also enabled the enantioselective synthesis of specific amine stereoisomers. acs.org
Catalyst loading, the amount of catalyst used relative to the substrate, is another critical parameter to optimize. Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading can be uneconomical and may lead to unwanted side reactions. The optimal catalyst loading is typically determined empirically for each specific reaction and set of conditions to achieve the desired conversion and selectivity efficiently.
Table 1: Overview of Catalysts in Amine Synthesis
| Reaction Type | Catalyst System | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| Reductive Amination | Pd-Fe bimetallic | Cyclohexanone | Secondary Amine | tandfonline.com |
| Reductive Amination | Au/TiO₂ | Cyclohexanone | Secondary Amine | tandfonline.com |
| Nitrile Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tertiary Nitrile | Primary Amine | |
| Reductive Alkylation | Chromium-activated Cobalt | Cyclohexanone | N-methylcyclohexylamine | google.com |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Nitro Group | Amine | |
| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane-L7 | N-alkyl imine | Chiral Amine | acs.org |
This table is for illustrative purposes and may not be exhaustive.
Isolation and Yield Enhancement Strategies
Common isolation methods include:
Filtration: This is often the first step to remove solid catalysts or byproducts from the reaction mixture.
Extraction: Liquid-liquid extraction is frequently used to separate the desired amine from the reaction solvent and water-soluble impurities. The choice of extraction solvent is critical for efficient separation.
Distillation: For volatile amines, fractional distillation under reduced pressure is a powerful technique for purification, separating compounds based on their boiling points.
Chromatography: Column chromatography is a versatile method for purifying non-volatile compounds and separating complex mixtures of stereoisomers. Various stationary phases (e.g., silica (B1680970) gel) and mobile phases can be employed to achieve the desired separation.
Recrystallization: This technique is used to purify solid amine derivatives or their salts. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.
Driving Equilibria: For reversible reactions, such as imine formation in reductive amination, removing a byproduct (e.g., water) can shift the equilibrium towards the product side, thereby increasing the conversion.
Stepwise Optimization: Each step in a multi-step synthesis should be individually optimized to maximize the yield before proceeding to the next.
Minimizing Losses During Workup: Careful handling and efficient extraction and transfer techniques can minimize the physical loss of the product during the isolation and purification stages.
Byproduct Analysis: Identifying the major byproducts through techniques like GC-MS can provide insights into competing reaction pathways, allowing for the adjustment of reaction conditions to suppress their formation.
By systematically optimizing reaction conditions and employing appropriate isolation and purification techniques, it is possible to achieve high yields of this compound with the desired purity and stereochemical integrity.
Chemical Reactivity and Derivatization Studies of 2 Ethylcyclohexyl Methanamine
Reactions Involving the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling a variety of bond-forming reactions.
Acylation, Alkylation, and Arylation Reactions
The nucleophilic nature of the primary amine in (2-Ethylcyclohexyl)methanamine allows it to readily react with various electrophiles.
Acylation: Primary amines react rapidly with acylating agents like acid chlorides and acid anhydrides to form stable N-substituted amides. fishersci.itchemguide.co.uk This reaction, often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl), is a common method for protecting the amine group or for synthesizing amide-containing target molecules. fishersci.it The resulting amide is generally less nucleophilic than the starting amine, preventing over-acylation.
| Acylating Agent | Expected Product Structure | Product Name |
| Acetyl chloride | N-((2-ethylcyclohexyl)methyl)acetamide | |
| Benzoyl chloride | N-((2-ethylcyclohexyl)methyl)benzamide | |
| Ethanoic anhydride (B1165640) | N-((2-ethylcyclohexyl)methyl)acetamide |
Alkylation: The reaction of this compound with alkyl halides is a classic example of nucleophilic aliphatic substitution. wikipedia.org However, the direct alkylation of primary amines is often difficult to control. libretexts.org The initially formed secondary amine is also nucleophilic and can react further with the alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org This results in a mixture of products, limiting the synthetic utility for cleanly preparing secondary amines.
Arylation: Modern synthetic methods allow for the efficient coupling of primary amines with aryl halides through transition-metal catalysis. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with specialized phosphine (B1218219) ligands, is a powerful tool for forming carbon-nitrogen bonds with a wide range of aryl and heteroaryl halides. nih.govorganic-chemistry.org This reaction has broad substrate scope and is generally more selective than traditional alkylation methods, providing a reliable route to N-aryl derivatives. mit.eduresearchgate.net
| Aryl Halide | Catalyst System (Example) | Expected Product Name |
| Bromobenzene | Pd(OAc)₂ / BINAP | N-((2-ethylcyclohexyl)methyl)aniline |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | N-((2-ethylcyclohexyl)methyl)-4-methylaniline |
| 2-Iodopyridine | PdCl₂(CyPF-tBu) | N-((2-ethylcyclohexyl)methyl)pyridin-2-amine |
Formation of Imine and Amide Derivatives
Imine Formation: this compound can undergo a condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. orgoreview.com This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The process is reversible and typically catalyzed by a small amount of acid. operachem.comlibretexts.org To drive the reaction to completion, water is often removed from the reaction mixture. operachem.com
| Carbonyl Compound | Expected Imine Product Structure | Product Name |
| Benzaldehyde | N-benzylidene-1-(2-ethylcyclohexyl)methanamine | |
| Acetone | N-(propan-2-ylidene)-1-(2-ethylcyclohexyl)methanamine | |
| Cyclohexanone (B45756) | N-(cyclohexylidene)-1-(2-ethylcyclohexyl)methanamine |
Amide Formation: Besides the acylation with acid chlorides or anhydrides, amides can be synthesized directly from carboxylic acids. This direct coupling is challenging due to the acid-base reaction between the two components. However, the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond with high yields. fishersci.itorganic-chemistry.org More recent advances include catalytic methods, such as the copper/nitroxyl-catalyzed aerobic oxidative coupling of alcohols and amines, which form amides with water as the only byproduct. nih.gov
Oxidation and Reduction Pathways of the Amine Group
Oxidation: The primary amine group can be oxidized to several different functional groups depending on the reagents and conditions used. Catalytic aerobic oxidation, often employing ruthenium or gold-based catalysts, can convert primary amines into imines through homocoupling or, with further oxidation, into nitriles. rsc.orgscispace.com These nitriles can subsequently be hydrated to yield primary amides. rsc.org This represents a modern, atom-economical approach to amide synthesis from amines. thieme-connect.com Reaction with nitrous acid (HONO) would be expected to convert the primary amine into an unstable diazonium salt, which would likely decompose to form a carbocation, leading to a mixture of elimination and substitution products. ccsnorway.com
Reduction: The primary amine functional group is in a low oxidation state and is not typically subject to further reduction. The term "reduction of amines" in organic synthesis almost invariably refers to the formation of amines via the reduction of more oxidized nitrogen-containing functional groups like nitro compounds, nitriles, or amides. libretexts.orgsparkl.mepearson.com The C-N single bonds and N-H bonds of this compound are stable to common reducing agents such as LiAlH₄ or catalytic hydrogenation.
Functionalization of the Cyclohexane (B81311) Ring System
Modifying the saturated cyclohexane ring presents a different set of chemical challenges compared to reactions at the amine center, primarily due to the inertness of the C-H bonds.
Electrophilic and Nucleophilic Substitutions on the Cyclohexyl Moiety
Electrophilic Substitution: Direct electrophilic substitution on the unactivated C-H bonds of the cyclohexane ring is not a feasible pathway under standard conditions. However, the field of C-H activation has provided powerful tools for the functionalization of saturated hydrocarbons. mt.com These methods typically employ transition-metal catalysts (e.g., palladium, rhodium, iridium) that can cleave a C-H bond and replace it with a C-metal bond. nih.govyoutube.com This organometallic intermediate can then react with various electrophiles to form new C-C, C-O, or C-N bonds. mt.com While specific studies on this compound are scarce, these catalytic strategies represent the state-of-the-art for introducing functionality onto the cyclohexane ring.
Nucleophilic Substitution: This reaction pathway requires the cyclohexane ring to be pre-functionalized with a suitable leaving group, such as a halide. encyclopedia.pubmolport.com For a nucleophile to replace the leaving group on the cyclohexane ring, the reaction typically proceeds via an Sₙ2 mechanism. The rate and feasibility of this reaction are highly dependent on the stereochemical orientation of the leaving group. For an Sₙ2 reaction to occur on a cyclohexane ring, the leaving group must typically occupy an axial position to allow for proper backside attack by the nucleophile.
Stereochemical Outcomes of Ring Functionalization
The structure of this compound contains two stereocenters (at C1 and C2 of the ring), meaning it can exist as a pair of diastereomers: cis and trans. In the most stable chair conformations for both isomers, the larger ethyl and aminomethyl substituents will preferentially occupy equatorial positions to minimize steric hindrance.
Any reaction that introduces a new substituent onto the cyclohexane ring will create an additional stereocenter, leading to the formation of diastereomeric products. The stereochemical outcome of such a reaction is influenced by several factors:
Substrate Control: The existing substituents will direct incoming reagents to the less sterically hindered face of the molecule. For example, a reagent is more likely to attack a C-H bond on the opposite face of the bulky ethyl and aminomethyl groups.
Reagent/Catalyst Control: In asymmetric catalysis, a chiral catalyst can control the stereochemical outcome of the reaction, potentially favoring the formation of one diastereomer over others, regardless of the inherent preference of the substrate. nih.gov
Reaction Mechanism: The geometry of the transition state will dictate the stereochemistry of the product. For instance, an Sₙ2 reaction on a chiral center of the ring proceeds with an inversion of configuration. ebin.pub
Therefore, the functionalization of the cyclohexane ring in this compound is a stereochemically complex process where the product distribution depends on the interplay between the inherent stereochemistry of the starting material and the specific conditions of the reaction.
Synthesis of Novel this compound Derivatives for Research Applications
The synthesis of novel derivatives of this compound is a key area of research for the development of new chemical entities with potential applications in various fields, including medicinal chemistry and materials science. The structural framework of this compound, featuring a primary amine and a substituted cyclohexane ring, offers multiple avenues for chemical modification and the introduction of diverse functional groups.
The design of new this compound derivatives is guided by several principles aimed at systematically altering the compound's physicochemical and biological properties. These principles often revolve around modifying the primary amine, the cyclohexyl ring, or both, to achieve desired characteristics such as enhanced receptor binding, improved metabolic stability, or altered solubility.
The primary amine group is a key site for derivatization due to its nucleophilic nature. Common modifications include:
N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atom can significantly impact the compound's lipophilicity and steric profile. For instance, N-methylation can fine-tune the basicity of the amine.
Amide and Sulfonamide Formation: Acylation of the primary amine with various carboxylic acids or sulfonic acids leads to the formation of stable amide and sulfonamide derivatives, respectively. This strategy is widely used in medicinal chemistry to introduce a range of functional groups and to modulate hydrogen bonding capabilities.
Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This method allows for the introduction of a wide variety of substituents.
Structural modifications of the cyclohexyl ring are also a viable strategy for diversification. These modifications can influence the conformational preferences of the molecule and its interactions with biological targets. Examples include the introduction of additional substituents on the ring or the modification of the ethyl group.
The following interactive table summarizes some common derivatization strategies for primary amines like this compound and the rationale behind these modifications.
| Modification Type | Reagents | Rationale for Modification | Potential Derivatives of this compound |
| N-Alkylation | Alkyl halides (e.g., methyl iodide) | Modulate lipophilicity and basicity | N-Methyl-(2-ethylcyclohexyl)methanamine |
| N-Acylation (Amide formation) | Acyl chlorides, Carboxylic acids with coupling agents | Introduce diverse functional groups, modulate hydrogen bonding | N-((2-Ethylcyclohexyl)methyl)acetamide |
| N-Sulfonylation (Sulfonamide formation) | Sulfonyl chlorides | Introduce strongly electron-withdrawing groups, enhance metabolic stability | N-((2-Ethylcyclohexyl)methyl)benzenesulfonamide |
| Reductive Amination | Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃) | Introduce a wide variety of substituents | N-Benzyl-(2-ethylcyclohexyl)methanamine |
The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences. rsc.orgfurman.edu These synthetic routes are designed to build molecular complexity in a controlled and efficient manner. The development of such synthetic strategies is crucial for accessing novel chemical space and for the preparation of compounds with highly specific properties. weebly.comnih.gov
A general approach for the synthesis of complex derivatives often starts with the functionalization of the primary amine, followed by further modifications of the newly introduced substituent or the cyclohexyl ring. For example, a multi-step synthesis could involve the initial acylation of this compound with a bifunctional carboxylic acid, followed by a second reaction at the other functional group of the acid.
An illustrative multi-step synthesis to a more complex derivative is outlined below. This hypothetical sequence demonstrates how a series of well-established organic reactions can be employed to build a more elaborate molecule starting from this compound.
Scheme 1: Hypothetical Multi-step Synthesis of a Complex Derivative
Amide Coupling: this compound is first reacted with 4-bromobenzoic acid in the presence of a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding amide.
Suzuki Coupling: The resulting bromo-substituted amide can then undergo a palladium-catalyzed Suzuki coupling reaction with a boronic acid (e.g., phenylboronic acid) to introduce an additional aryl group. This step significantly increases the structural complexity of the molecule.
The following interactive table provides a hypothetical reaction scheme for the synthesis of a complex derivative of this compound.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |
| 1 | This compound | 4-Bromobenzoic acid, EDC, DMAP, CH₂Cl₂ | N-((2-Ethylcyclohexyl)methyl)-4-bromobenzamide | Amide coupling |
| 2 | N-((2-Ethylcyclohexyl)methyl)-4-bromobenzamide | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, Reflux | N-((2-Ethylcyclohexyl)methyl)-[1,1'-biphenyl]-4-carboxamide | Suzuki coupling |
Such multi-step syntheses allow for the systematic exploration of structure-activity relationships by enabling the preparation of a library of related compounds with diverse substituents. researchgate.netscispace.com The choice of synthetic route and the specific reagents and conditions are critical for achieving high yields and purity of the final products. rsc.org
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methodologies for Comprehensive Characterization
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce a wealth of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound. It provides detailed information about the carbon-hydrogen framework. organicchemistrydata.org
For (2-Ethylcyclohexyl)methanamine, the ¹H NMR spectrum would present distinct signals corresponding to the different proton environments in the molecule. Protons on carbons adjacent to the electron-withdrawing nitrogen atom are deshielded and thus shifted downfield. openstax.orglibretexts.org The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a doublet in the 2.5-3.0 ppm range. The two protons of the -NH₂ group itself typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but generally falls within the 1.0-3.5 ppm range. libretexts.org The ethyl group would show a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons. The complex, overlapping signals for the cyclohexane (B81311) ring protons would appear in the upfield region, typically between 0.8 and 2.0 ppm. chemistrysteps.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbons bonded to the electronegative nitrogen atom are shifted downfield. openstax.orglibretexts.org For this compound, the carbon of the aminomethyl group (-CH₂NH₂) would be expected in the 40-50 ppm range. The carbons of the cyclohexane ring would resonate between approximately 25 and 45 ppm, with the carbon atom bonded to the aminomethyl group (C1) and the ethyl group (C2) being the most downfield of the ring carbons. The ethyl group carbons would appear further upfield. oregonstate.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂-NH₂ | 2.5 - 3.0 | d (doublet) |
| -NH₂ | 1.0 - 3.5 | br s (broad singlet) |
| Cyclohexane Ring Protons | 0.8 - 2.0 | m (multiplet) |
| -CH₂-CH₃ | 1.2 - 1.7 | q (quartet) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₂-NH₂ | 40 - 50 |
| Cyclohexane Ring Carbons | 25 - 45 |
| -C H₂-CH₃ | 20 - 30 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. youtube.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two peaks) |
| Primary Amine | N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |
| Alkyl Groups | C-H Stretch | 2850 - 2960 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. savemyexams.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. savemyexams.commsu.edu This precision allows for the calculation of a unique molecular formula.
For this compound (C₉H₁₉N), the expected exact mass of the neutral molecule is calculated using the precise masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.007825, ¹⁴N = 14.003074). The molecular weight is 141.25 g/mol . In a typical ESI-HRMS experiment, the compound would be observed as the protonated molecular ion, [M+H]⁺.
The theoretical exact mass of the [M+H]⁺ ion for C₉H₁₉N would be: (9 x 12.0000) + (20 x 1.007825) + (1 x 14.003074) = 142.164474 u
Experimental measurement of a peak at this precise m/z value would provide strong evidence to confirm the molecular formula C₉H₁₉N.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound would be selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information.
Alkylamines are known to undergo characteristic α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. libretexts.orgyoutube.com For this compound, the most prominent fragmentation pathway would likely be the cleavage of the bond between the cyclohexane ring and the aminomethyl carbon. This would result in the loss of an ethylcyclohexyl radical and the formation of a stable iminium ion [CH₂=NH₂]⁺ at m/z = 30. Another possible fragmentation is the loss of the ethyl group from the cyclohexane ring. Further fragmentation of the cyclohexane ring itself can also occur, typically involving the loss of small neutral molecules like ethene, leading to a series of fragment ions separated by 14 mass units (-CH₂-). docbrown.infoaip.org
Chromatographic Separation and Quantification Techniques
Chromatography is indispensable for separating components of a mixture, which is crucial for assessing the purity of a compound and for isolating specific isomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a chemical compound and for separating stereoisomers. chromatographyonline.comnih.gov this compound has two chiral centers, meaning it can exist as a mixture of diastereomers (cis and trans isomers) and enantiomers.
Reversed-phase HPLC (RP-HPLC) is a commonly used mode for purity analysis. nih.gov A typical method would employ a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, like a mixture of methanol (B129727) or acetonitrile (B52724) and water. google.com The components of the sample are separated based on their relative hydrophobicity. The separation of the cis and trans diastereomers of substituted cyclohexanes is often achievable with RP-HPLC, as the two isomers can have different hydrophobicities and interactions with the stationary phase. oup.com
For the separation of enantiomers, chiral HPLC is required. chromatographyonline.com This can be accomplished either by using a chiral stationary phase (CSP) or by derivatizing the amine with a chiral reagent to form diastereomers that can then be separated on a standard achiral column. nih.govjuniperpublishers.com The quantification of any isomeric impurities is critical for ensuring the quality of the final compound. libretexts.org Detection is typically performed using a UV detector, although a mass spectrometer can also be coupled to the HPLC (LC-MS) for more definitive identification of the separated components. rsc.org
Gas Chromatography (GC) for Volatile Samples and Impurity Profiling
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from potential impurities arising from synthesis or degradation.
Typically, the analysis of primary amines such as this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. To address this, derivatization is a common strategy. h-brs.deacs.org Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzaldehyde (B1199891) (PFB) can be used to convert the amine into a less polar, more volatile derivative, improving chromatographic performance. h-brs.deacs.org For instance, the derivatization of alkylamines with PFB followed by GC with electron capture detection (GC-ECD) has been shown to be a sensitive and selective method. acs.org
When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for impurity profiling. nih.govthermofisher.com The mass spectra of separated components allow for their identification by comparison with spectral libraries or by interpretation of fragmentation patterns. This is critical for identifying by-products from the synthesis, such as incompletely reduced intermediates or products of side reactions. For example, in the synthesis of amines via reductive amination, potential impurities could include the starting ketone or aldehyde, as well as secondary or tertiary amine by-products. mdpi.commdpi.com
A standard GC-FID or GC-MS method for the impurity profiling of this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. A typical temperature program would start at a low temperature to resolve volatile impurities and gradually increase to elute the main component and any higher-boiling impurities.
Interactive Data Table: Hypothetical GC-MS Method Parameters for Impurity Profiling of this compound
| Parameter | Value | Rationale |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A common, robust, and versatile non-polar column suitable for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample and its impurities. |
| Oven Program | 60 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) | A general-purpose gradient to separate compounds with a range of boiling points. |
| Detector | Mass Spectrometer (MS) | Allows for both quantification and identification of impurities based on their mass spectra. nih.gov |
| Derivatization | Optional: with TFAA | May improve peak shape and sensitivity for the primary amine. h-brs.de |
Interactive Data Table: Potential Impurities in this compound Synthesis and their Hypothetical GC Retention Times
| Compound | Potential Source | Hypothetical Retention Time (min) |
| 2-Ethylcyclohexanone (B1346015) | Incomplete reductive amination | < 10 |
| This compound | Product | ~ 12 |
| N,N-bis((2-ethylcyclohexyl)methyl)amine | Over-alkylation by-product | > 15 |
| Benzyl alcohol | By-product from certain reducing agents | < 8 |
Chiral Chromatography for Enantiomeric Excess Determination
As this compound possesses a chiral center, determining the enantiomeric excess (ee) is crucial, especially in pharmaceutical applications where enantiomers can have different pharmacological and toxicological profiles. mdpi.com High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose. mdpi.comresearchgate.net
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines. mdpi.com
For the analysis of this compound, a normal-phase HPLC method using a mobile phase of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) would be a typical starting point. The choice of the specific CSP and the mobile phase composition would need to be optimized to achieve baseline separation of the two enantiomers. Detection is usually performed with a UV detector.
In some cases, derivatization with a chiral derivatizing agent can be employed, followed by separation of the resulting diastereomers on a standard achiral column. However, the direct method using a CSP is generally preferred due to its simplicity and the avoidance of potential kinetic resolution issues during derivatization. chromatographyonline.com
Interactive Data Table: Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination of this compound
| Parameter | Value | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | A widely used amylose-based CSP known for its broad enantioselectivity for amines. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A common mobile phase for normal-phase chiral separations. Diethylamine is added to improve peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Temperature | 25 °C | Temperature can affect chiral recognition; ambient temperature is a good starting point. |
| Detection | UV at 210 nm | Amines without a strong chromophore have low UV absorbance, so detection at a low wavelength is necessary. |
Integrated Analytical Approaches for Complex Mixture Analysis
In many real-world scenarios, such as in the analysis of synthetic reaction mixtures or formulated products, this compound may be present in a complex matrix. In such cases, a single analytical technique may not be sufficient to provide a complete picture. An integrated approach, combining different analytical methods, is often necessary.
For instance, a complex reaction mixture from the synthesis of this compound could be first analyzed by GC-MS to identify and quantify all volatile components, including the starting materials, product, and by-products. nih.gov This provides a comprehensive impurity profile. Following this, chiral HPLC can be used to determine the enantiomeric excess of the this compound product. uma.es
In situations where non-volatile impurities or formulation excipients are present, techniques like liquid chromatography-mass spectrometry (LC-MS) would be invaluable. An integrated approach ensures a thorough characterization of the substance, which is essential for quality control and regulatory purposes in the pharmaceutical industry. thermofisher.com Combining orthogonal techniques (e.g., GC and LC) provides a more complete and reliable analysis of complex samples. rsc.org
Computational Chemistry and Theoretical Investigations of 2 Ethylcyclohexyl Methanamine
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a protein. For cyclohexylamine (B46788) derivatives, these studies have been instrumental in drug discovery and design. For instance, docking studies on 1-phenylcyclohexylamine (B1663984) analogues as N-methyl-D-aspartate receptor (NMDAR) antagonists have been performed using density functional theory (DFT) to generate quantum descriptors. researchgate.netmedjchem.com These studies revealed that the stereochemistry, particularly the equatorial or axial positioning of substituent groups on the cyclohexane (B81311) ring, significantly impacts binding interactions. researchgate.netmedjchem.com In one such study, the less active compound's phenyl group in an equatorial position failed to form a crucial π-sigma interaction with an arginine residue (ARG B: 894) in the binding site. researchgate.netmedjchem.com
Similarly, molecular dynamics simulations have been employed to investigate the stability of ligand-protein complexes. A study on spermidine (B129725) synthase from Yersinia pseudotuberculosis docked with a cyclohexylamine conformer, 4-fluorocyclohexan-1-amine, showed a binding energy of -4.7 kcal/mol, and subsequent molecular dynamics simulations confirmed the stability of the ligand within the binding pocket. nih.govbioinformation.net These findings underscore the importance of the conformational arrangement of the cyclohexyl ring and its substituents for optimal protein binding. For (2-Ethylcyclohexyl)methanamine, it is anticipated that the ethyl and methanamine groups would have preferred orientations to maximize favorable interactions within a target protein's binding site.
In a study of 5,8-quinolinedione-betulin hybrids, molecular docking was used to explore their potential as inhibitors of SARS-CoV-2 proteins Mpro and PLpro. mdpi.com The lowest binding energy scores, indicating strong binding affinity, were used to identify promising drug candidates. mdpi.com This approach, combining docking with energy calculations, is a standard and powerful tool for in silico screening.
| Study Focus | Key Findings | Computational Methods |
| 1-Phenylcyclohexylamine Analogues as NMDAR Antagonists | Stereochemistry dictates binding; equatorial phenyl group in one isomer prevents key π-sigma interaction. researchgate.netmedjchem.com | DFT, Molecular Docking researchgate.netmedjchem.com |
| Spermidine Synthase with 4-fluorocyclohexan-1-amine | Stable ligand binding with an optimal binding energy of -4.7 kcal/mol. nih.govbioinformation.net | Molecular Docking, Molecular Dynamics nih.govbioinformation.net |
| 5,8-Quinolinedione-Betulin Hybrids and SARS-CoV-2 | Identification of potential inhibitors based on low binding energy scores. mdpi.com | Molecular Docking (AutoDock Vina) mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For cyclohexylamine derivatives, QSAR models have been developed to predict their binding affinity to various receptors. A study on cyclohexylamine derivatives as histamine (B1213489) H3 receptor antagonists utilized topological and molecular features to create a QSAR model. wjbphs.com The analysis identified 26 descriptors, including atomic properties like mass, electronegativity, and polarizability, as crucial for modulating binding affinity. wjbphs.com This suggests that modifications to the substituents on the cyclohexylamine moiety can be optimized to enhance biological activity. wjbphs.com
In another study, DFT-based QSAR models were developed for 1-phenylcyclohexylamine analogues as anticonvulsants targeting the NMDA receptor. researchgate.netmedjchem.com Multiple linear regression (MLR) and artificial neural network (ANN) methods were used, with the ANN model achieving a high correlation coefficient (R = 0.912). researchgate.netmedjchem.com Such models are valuable for predicting the activity of new, unsynthesized compounds. For this compound, a QSAR model could be developed by synthesizing a series of analogs with varied substituents and correlating their structural properties with a measured biological endpoint.
Furthermore, QSAR modeling has been applied to cyclohexane-1,3-dione derivatives as potential c-Met inhibitors for non-small-cell lung cancer. researchgate.net This study used a combination of physicochemical and electronic molecular descriptors to identify an optimal scaffold for drug design. researchgate.net The use of 3D-QSAR models can also provide insights into the three-dimensional structural requirements for activity. nih.gov
| Compound Class | Target | Key Descriptors/Findings | Modeling Techniques |
| Cyclohexylamine Derivatives | Histamine H3 Receptor | Atomic mass, electronegativity, polarizability, van der Waals volume. wjbphs.com | CP-MLR, PLS wjbphs.com |
| 1-Phenylcyclohexylamine Analogues | NMDA Receptor | DFT-generated quantum descriptors. researchgate.netmedjchem.com | MLR, ANN researchgate.netmedjchem.com |
| Cyclohexane-1,3-dione Derivatives | c-Met Tyrosine Kinase | Stretch-bend energy, H-bond acceptors, Connolly molecular area, polar surface area, total connectivity, HOMO/LUMO energies. researchgate.net | MLR-QSAR, ANN-QSAR, DFT researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations of Cyclohexylmethanamines
The cyclohexane ring is known for its chair conformation, which minimizes angle and torsional strain. fiveable.meiscnagpur.ac.in Substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulkier groups to avoid unfavorable 1,3-diaxial interactions. fiveable.melibretexts.org For this compound, the ethyl and methanamine substituents will have a strong preference for the equatorial position to maximize stability. libretexts.org
Molecular dynamics (MD) simulations provide a dynamic view of molecular conformations and interactions over time. Studies on cyclohexylamine and its protonated forms in aqueous solution have revealed details about the hydration shell. researchgate.nettandfonline.com The neutral amino group (–NH2) is surrounded by approximately two water molecules, while the charged amino group (–NH3+) is hydrated by three to four water molecules on average. researchgate.nettandfonline.com These simulations, combined with DFT calculations, offer a detailed picture of the amine-water hydrogen bonds and complexation energies. researchgate.nettandfonline.com
MD simulations have also been used to study the egress of products from enzyme active sites. In a study of cyclohexylamine oxidase, random acceleration molecular dynamics (RAMD) simulations were used to identify a potential exit route for the cyclohexanone (B45756) product from the buried active site. plos.org This highlights the power of MD in understanding dynamic processes that are not apparent from static crystal structures. plos.org
| System | Key Findings | Computational Methods |
| Monosubstituted Cyclohexanes | Equatorial position is favored for substituents to minimize steric strain. fiveable.mespcmc.ac.in | Conformational Analysis fiveable.mespcmc.ac.in |
| Cyclohexylamine in Water | Neutral amino group is hydrated by ~2 water molecules; charged amino group by 3-4. researchgate.nettandfonline.com | MD Simulations, DFT researchgate.nettandfonline.com |
| Cyclohexylamine Oxidase | Identification of a product egress pathway from the active site. plos.org | Random Acceleration Molecular Dynamics (RAMD) plos.org |
Theoretical Prediction of Chemical Reactivity and Selectivity
Density functional theory (DFT) is a powerful tool for predicting the chemical reactivity of molecules. researchgate.net By calculating various electronic descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can infer the reactivity and selectivity of a compound. For amines, DFT has been used to study their reactivity with CO2. osti.gov These studies have shown that the size and type of functional group on the amine play a role in the reaction, with longer alkyl chains stabilizing the amine-CO2 complex. osti.gov
The reactivity of alkylamines has also been investigated in the context of atmospheric new particle formation. nih.govrsc.org Combined experimental and theoretical studies on the reactions of small alkylamines with methanesulfonic acid (MSA) have shown that the presence of ammonia (B1221849) can synergistically enhance particle formation. nih.govrsc.org Quantum chemical calculations of the structures and energies of small clusters provide insights into the mechanisms of these effects. nih.govrsc.org
For this compound, DFT calculations could predict its reactivity in various chemical reactions. The electron-donating nature of the alkyl groups would likely increase the nucleophilicity of the amine nitrogen, influencing its reactivity towards electrophiles.
| Reaction System | Key Findings | Computational Methods |
| Amines with CO2 | Longer alkyl chains on the amine stabilize the reaction product. osti.gov | DFT |
| Alkylamines with Methanesulfonic Acid | Ammonia synergistically enhances new particle formation. nih.govrsc.org | Quantum Chemical Calculations nih.govrsc.org |
| Rhodanine Derivatives | Correlation between DFT-calculated quantum parameters and experimental redox potentials. mdpi.com | DFT (B3LYP, ωB97XD) mdpi.com |
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and energetics of molecules. wavefun.com Methods like Hartree-Fock and DFT are routinely used to calculate properties such as proton affinities and gas-phase acidities. acs.orgacs.org For a series of n-alkylamines, the B3LYP/6-31+G(d,p) method was used to calculate their proton affinities, which were found to correlate linearly with the number of carbon atoms. acs.org
DFT calculations are also crucial for understanding the electronic properties that govern reactivity. researchgate.net For example, the HOMO-LUMO gap can indicate the chemical stability of a molecule. A smaller gap suggests higher reactivity. For this compound, quantum chemical calculations could determine its optimized geometry, vibrational frequencies, and electronic properties. These calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. mdpi.com
Recent advancements have also focused on applying quantum chemical calculations to more complex systems and phenomena, including the electronic ground and excited states of molecules using quantum phase estimation algorithms. arxiv.org
| Property/System | Key Findings | Computational Methods |
| n-Alkylamines | Proton affinities correlate linearly with the number of carbon atoms. acs.org | B3LYP/6-31+G(d,p) acs.org |
| Glycine and Alanine Derivatives | DFT calculations showed good agreement between predicted and observed collision cross-section (CCS) values. acs.org | DFT, AMBER |
| Benzene and Derivatives | Development of a workflow for practical quantum chemical calculations of electronic ground and excited states. arxiv.org | Quantum Phase Estimation (QPE) |
Applications of 2 Ethylcyclohexyl Methanamine in Advanced Chemical Synthesis and Materials Science Research
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
In the field of organic synthesis, the strategic construction of complex molecular architectures is fundamental to the development of new pharmaceuticals, agrochemicals, and other specialized chemical products. ppj.org.ly (2-Ethylcyclohexyl)methanamine serves as a valuable building block in this context, primarily due to the reactivity of its primary amine functionality. cymitquimica.com This amine group can readily participate in a wide array of chemical transformations, allowing for its incorporation into larger, more intricate molecular structures.
The nucleophilic nature of the primary amine in this compound allows it to undergo reactions such as alkylation, acylation, and reductive amination. These reactions are cornerstones of synthetic organic chemistry for forming new carbon-nitrogen and carbon-carbon bonds. For instance, its reaction with alkyl halides or acyl chlorides can produce a variety of substituted secondary and tertiary amines or amides, respectively. These derivatives are often intermediates in multi-step synthetic pathways.
Table 1: Key Synthetic Reactions Involving this compound
| Reaction Type | Reagents | Product Class | Significance in Complex Synthesis |
| Nucleophilic Substitution (Acylation) | Acyl Chlorides, Anhydrides | Amides | Formation of stable amide bonds, common in pharmaceuticals and polymers. |
| Nucleophilic Substitution (Alkylation) | Alkyl Halides | Secondary/Tertiary Amines | Introduction of new alkyl groups to modify steric and electronic properties. |
| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | Secondary/Tertiary Amines | A versatile method for forming C-N bonds and building molecular complexity. |
| Condensation (Imine Formation) | Aldehydes, Ketones | Imines (Schiff Bases) | Creation of precursors for ligands and other heterocyclic compounds. ppj.org.lyijcrt.org |
The ability to serve as a scaffold for further chemical elaboration makes this compound a compound of interest for creating libraries of novel organic molecules for screening in drug discovery and materials science. cymitquimica.com
Utilization in Polymer Chemistry and Functional Material Modification
The modification of polymers to enhance their physical, chemical, or mechanical properties is a significant area of materials science research. The primary amine group of this compound makes it a suitable candidate for use as a modifying agent or monomer in the synthesis of functional polymers.
One potential application lies in the modification of epoxy resins. Epoxy resins are widely used as adhesives, coatings, and composite materials, and their properties are largely determined by the curing agent (hardener) used. Amine-based compounds are common curing agents, where the amine groups react with the epoxide rings of the resin to form a cross-linked polymer network. justia.com The use of this compound as a curing agent or co-curing agent could introduce the bulky and hydrophobic ethylcyclohexyl group into the polymer backbone. This could potentially enhance properties such as thermal stability, moisture resistance, and mechanical toughness.
Furthermore, in the realm of conjugated diene polymers, which are central to the rubber industry, amine-containing modifiers are employed to improve performance characteristics. google.gm These modifiers can be introduced during or after polymerization to interact with fillers like silica (B1680970), leading to reduced heat build-up and improved wear resistance in applications such as tires. The chemical structure of this compound makes it a plausible candidate for such modification reactions.
Table 2: Potential Applications in Polymer and Material Modification
| Polymer System | Role of this compound | Potential Property Enhancement |
| Epoxy Resins | Curing Agent / Modifier | Increased hydrophobicity, improved thermal stability, enhanced mechanical properties. |
| Conjugated Diene Polymers | Post-polymerization Modifier | Improved filler interaction (e.g., silica), reduced hysteresis, enhanced durability. |
| Polyurethanes | Chain Extender / Monomer | Modification of hardness, flexibility, and solvent resistance. |
| Functional Coatings | Surface Modifying Agent | Alteration of surface energy, adhesion, and corrosion resistance. |
While specific research detailing the use of this compound in these exact applications is not widely published, the fundamental reactivity of its primary amine group is well-established in polymer chemistry, suggesting a strong potential for its use in creating advanced and functional materials.
Development as a Ligand Precursor in Coordination Chemistry
Coordination chemistry, the study of compounds containing a central metal atom or ion bonded to surrounding molecules or ions (ligands), is crucial for catalysis, materials science, and bioinorganic chemistry. mdpi.comscirp.org The development of new ligands with tailored electronic and steric properties is a primary focus of this field. This compound is an excellent precursor for the synthesis of such ligands.
The primary amine group is a versatile handle for constructing more complex, multidentate ligands. A common and straightforward method is the condensation reaction with an aldehyde or ketone to form an imine, also known as a Schiff base. ppj.org.lyijcrt.orgnih.gov This reaction creates a new C=N double bond and allows for the combination of the this compound scaffold with other chemical fragments that may contain additional donor atoms (e.g., oxygen, nitrogen, sulfur). A patent has noted the relevance of this compound in the context of Schiff bases. google.com
For example, reacting this compound with salicylaldehyde (B1680747) or a similar hydroxy-aldehyde would produce a bidentate [N, O] Schiff base ligand. The resulting ligand can then be reacted with various metal ions (e.g., copper, nickel, zinc, cobalt) to form stable coordination complexes. scirp.org
Table 3: Synthesis of a Schiff Base Ligand and its Metal Complex
| Step | Reactants | Reaction Type | Product |
| 1. Ligand Synthesis | This compound + Salicylaldehyde | Condensation | Schiff Base Ligand |
| 2. Complex Formation | Schiff Base Ligand + Metal Salt (e.g., CuCl₂) | Coordination | Metal-Ligand Complex |
The steric bulk provided by the 2-ethylcyclohexyl group is a significant feature in this context. It can influence the coordination geometry around the metal center, potentially leading to complexes with unusual structures or enhanced catalytic activity. By carefully selecting the aldehyde or ketone precursor, a wide variety of Schiff base ligands with different denticities (the number of donor atoms) and electronic properties can be synthesized from this compound. These ligands and their corresponding metal complexes are subjects of research for applications in catalysis, sensing, and the development of new materials with specific magnetic or optical properties. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
